6-Oxohexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Production of Functionalized Poly(ε-caprolactone) (PCL)

Scientific Field: Bioscience, Biotechnology, and Biochemistry

Summary of the Application: 6-Oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized PCLs with tunable properties.

Methods of Application or Experimental Procedures: An enzymatic method was developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid, which is easily produced by ring opening of caprolactam.

Results or Outcomes: 6-Oxohexanoic acid was produced from 6-aminohexanoic acid with 100% yield.

Interconversion of Nylon Precursors

Scientific Field: Biotechnology and Bioprocess Engineering

Summary of the Application: 6-Aminocaproic acid and adipic acid are key value-added chemical precursors in the pharmaceutical, solvent, and polyamide industry, including nylon-6, and nylon-6, 6.

Methods of Application or Experimental Procedures: 4-Aminobutyrate aminotransferase was utilized to mediate the reactions between 6-aminocaproic acid and the intermediate 6-oxohexanoic acid with the aid of pyridoxal 5’-phosphate and amine donor/acceptor.

Results or Outcomes: The optimum condition resulted in 78% yield for the reaction from 6-oxohexanoic acid to 6-aminocaproic acid.

Cyclohexane Oxidation Process

Scientific Field: Petroleum Chemistry

Summary of the Application: 6-Oxohexanoic acid is one of the main side products in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone.

Methods of Application or Experimental Procedures: The kinetics of buildup of the desired and main side products in the uncatalyzed and cobalt naphthenate-catalyzed liquid-phase oxidation reaction of cyclohexane were investigated.

Results or Outcomes: The study provided insights into possible routes of the formation of adipic, 6-hydroxyhexanoic, and 6-oxohexanoic acids.

Synthesis of Modified MMAF-C5-COOH

Scientific Field: Biochemistry

Summary of the Application: 6-Oxohexanoic acid is a non-cleavable modified MMAF-C5-COOH linker and can be used in the synthesis of modified MMAF-C5-COOH, a drug-linker conjugate for Antibody-Drug Conjugates (ADC).

Synthesis of Nylon Precursors

Summary of the Application: 6-Oxohexanoic acid can be used in the biosynthesis of 6-aminocaproic acid, a monomeric substrate to nylon-6.

Methods of Application or Experimental Procedures: The reaction conditions for the key enzyme that catalyzes the reaction, 4-aminobutyrate aminotransferase, must be optimized for efficient in vitro biosynthesis of 6-aminocaproic acid from 6-oxohexanoic acid.

Chemical Synthesis

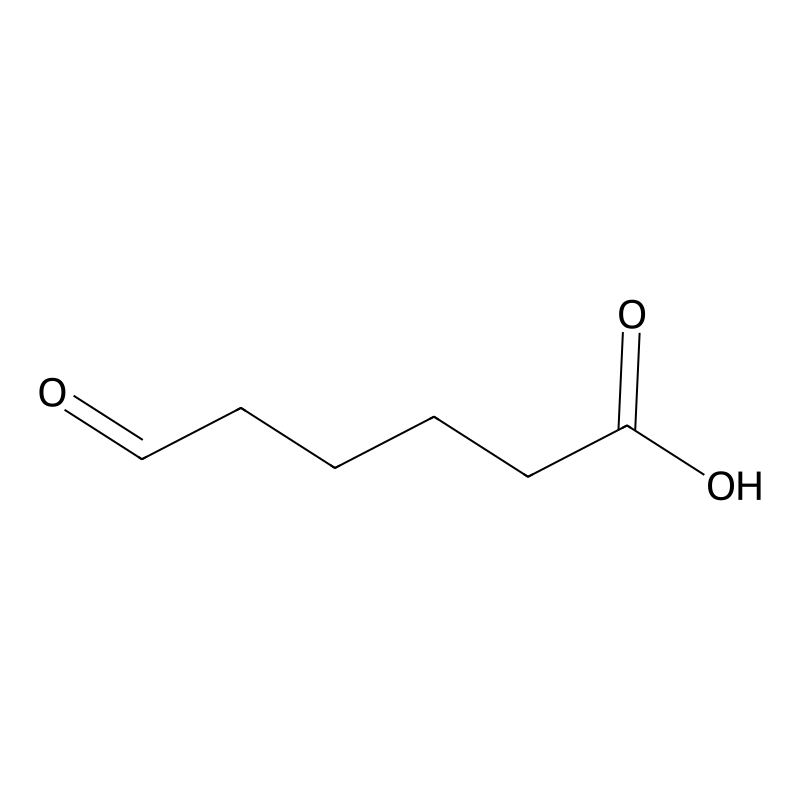

6-Oxohexanoic acid is a medium-chain fatty acid characterized by the presence of an oxo group at the sixth carbon position of hexanoic acid. Its molecular formula is and it is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH). The compound plays a significant role in various biochemical and synthetic processes, serving as an important intermediate in metabolic pathways and

The primary function of 6-oxohexanoic acid is not as a final product but as an intermediate metabolite in amino acid breakdown and energy production pathways []. However, research suggests a potential link between elevated levels of 6-oxohexanoic acid and certain diseases, including oxidative DNA damage and congestive heart failure []. The specific mechanisms underlying these connections require further investigation.

- Oxidation: It can be oxidized to form other carboxylic acids, such as glutaric acid and 5-oxopentanoic acid. Common oxidizing agents used include sodium periodate and cobalt naphthenate .

- Reduction: The compound can undergo reduction to yield 6-hydroxyhexanoic acid, typically using reducing agents like sodium borohydride.

- Substitution Reactions: The oxo group can be substituted with various nucleophiles, leading to different substituted hexanoic acids.

Research indicates that 6-oxohexanoic acid may play a role in metabolic pathways, particularly as an intermediate metabolite in the formation of caproic acid. Its biological activity is being explored for potential applications in drug development, especially in creating antibody-drug conjugates (ADCs) that could enhance targeted therapies . Additionally, its involvement in metabolic processes suggests it may have implications for understanding fatty acid metabolism.

6-Oxohexanoic acid finds utility in various fields:

- Polymer Chemistry: It serves as a raw material for synthesizing functionalized poly(ε-caprolactone), which has tunable properties suitable for biomedical applications.

- Biodegradable Polymers: The compound is used in producing biodegradable polymers, contributing to sustainable materials science.

- Pharmaceuticals: Its potential as an intermediate in drug-linker conjugates opens avenues for novel therapeutic agents.

Studies on the interactions of 6-oxohexanoic acid focus on its biochemical roles and its reactivity with various enzymes. The compound's ability to participate in oxidation and reduction reactions highlights its significance in metabolic pathways and synthetic chemistry. Further research is ongoing to elucidate its interactions with specific enzymes involved in fatty acid metabolism and drug development processes .

6-Oxohexanoic acid shares structural and functional similarities with several other compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Adipic Acid | Involved in the oxidation of cyclohexane derivatives. | |

| 6-Hydroxyhexanoic Acid | A reduction product of 6-oxohexanoic acid. | |

| Glutaric Acid | Formed from the oxidation of 6-oxohexanoic acid. | |

| 6-Amino-6-Oxohexanoic Acid | Contains an amino group; involved in biochemical pathways. |

The uniqueness of 6-oxohexanoic acid lies in its specific structure that allows it to participate in diverse

Enzymatic synthesis of 6-oxohexanoic acid represents a significant advancement in green chemistry approaches for producing this important chemical intermediate. The development of enzymatic methods offers superior specificity and operates under mild reaction conditions compared to traditional chemical synthesis routes.

The most well-characterized enzymatic pathway involves the use of ω-amino group-oxidizing enzymes (ω-AOX) derived from Phialemonium sp. AIU 274 [2] [3]. This fungal species produces a specialized enzyme capable of oxidizing the terminal amino group of 6-aminohexanoic acid to generate the corresponding ketone, yielding 6-oxohexanoic acid with exceptional efficiency .

Optimization of Reaction Conditions (pH, Temperature, Catalysts)

The enzymatic synthesis of 6-oxohexanoic acid requires precise optimization of multiple reaction parameters to achieve maximum efficiency and yield. Research has demonstrated that the ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 exhibits optimal activity under carefully controlled conditions [2].

Temperature Optimization: The enzymatic reaction proceeds optimally at 30°C, which represents a significant advantage over chemical synthesis methods that typically require temperatures between 70-140°C [4] [5]. This mild temperature requirement reduces energy consumption and minimizes unwanted side reactions that can occur at elevated temperatures.

pH Control: The enzyme demonstrates maximum activity at pH 7.0 in potassium phosphate buffer systems . This neutral pH requirement is particularly advantageous for industrial applications as it eliminates the need for harsh acidic or basic conditions that can complicate downstream processing and equipment maintenance. The buffer concentration of 0.1 M provides adequate buffering capacity while maintaining enzyme stability throughout the reaction period .

Catalytic System Requirements: The enzymatic synthesis requires the addition of catalase (20 U) as a co-enzyme to decompose hydrogen peroxide generated during the oxidation process . This prevents enzyme inactivation and maintains reaction efficiency. The primary enzyme loading of 0.3 U of ω-AOX provides sufficient catalytic activity for complete substrate conversion .

Reaction Duration: Complete conversion of 6-aminohexanoic acid to 6-oxohexanoic acid occurs within 30 hours under optimized conditions . While this represents a longer reaction time compared to some chemical methods, the quantitative yield and high selectivity justify the extended reaction period.

Substrate Specificity and Enzyme Kinetics

The ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 exhibits remarkable substrate specificity toward ω-amino compounds, making it particularly well-suited for the selective production of 6-oxohexanoic acid [3] [6]. Understanding the enzyme kinetics and substrate specificity is crucial for optimizing production processes and predicting performance with related substrates.

Substrate Recognition and Binding: The enzyme demonstrates high specificity for 6-aminohexanoic acid as the primary substrate, achieving 100% conversion efficiency . Comparative studies with related aminotransferases from Pseudomonas jessenii (PjAT), Chromobacterium violaceum (CvAT), and Vibrio fluvialis (VfAT) have revealed that PjAT exhibits the lowest Km values and highest specificity constants (kcat/Km) for 6-aminohexanoic acid and 6-oxohexanoic acid substrates [7] [8].

Structural Basis of Selectivity: Crystallographic studies of related aminotransferases have revealed the presence of a narrow hydrophobic substrate-binding tunnel leading to the pyridoxal phosphate (PLP) cofactor [7]. This tunnel is covered by a flexible arginine residue that contributes to the high activity and selectivity observed with 6-aminohexanoic acid substrates. The structural organization explains the enzyme's preference for linear ω-amino acids over branched or aromatic substrates [7].

Kinetic Parameters: While specific kinetic parameters for the Phialemonium sp. AIU 274 ω-AOX have not been fully characterized in the available literature, related studies on aminotransferases provide insight into expected performance characteristics. Engineered variants of similar enzymes have demonstrated significantly enhanced kinetic properties, with some mutants showing 101-fold increases in kcat/Km values for 6-aminohexanoic acid substrates [9].

Mechanistic Considerations: The enzyme operates through a PLP-dependent mechanism typical of aminotransferases and amino acid oxidases [7] [8]. The reaction involves formation of an aldimine intermediate between the substrate amino group and the PLP cofactor, followed by oxidative deamination to yield the corresponding ketone product and ammonia [10].

Chemical Synthesis via Oxidation of Cyclohexane Derivatives

Chemical synthesis of 6-oxohexanoic acid through oxidation of cyclohexane derivatives represents the predominant industrial approach for producing this compound and related adipic acid derivatives. These methods typically involve multi-step oxidation processes that can be optimized for selectivity toward specific products.

The most common chemical synthesis routes involve the oxidation of cyclohexane, cyclohexanol, or cyclohexanone using various catalytic systems and oxidizing agents [11] [5] [12]. These approaches leverage established petrochemical feedstocks and can be scaled to industrial production levels.

Role of Catalysts in Selective Oxidation

Catalyst selection and optimization play a critical role in determining the selectivity, yield, and efficiency of chemical synthesis routes to 6-oxohexanoic acid. Multiple catalytic systems have been developed and characterized for this application, each offering distinct advantages and limitations.

Manganese-Cobalt Acetate Systems: The combination of manganese(II) acetate and cobalt(II) acetate represents one of the most effective catalytic systems for cyclohexanone oxidation [5]. Operating at 70°C under atmospheric oxygen pressure in acetic acid solvent, this system achieves 77% selectivity to adipic acid with 100% conversion of cyclohexanone. The reaction proceeds via 6-oxohexanoic acid as a key intermediate, with glutaric acid formation occurring through branching pathways from this intermediate [5].

Molybdenum Blue Nanorings: Molybdenum blue polyoxometalates with nanoring structures comprising Mo5+-O-Mo6+ bridges demonstrate catalytic activity for cyclohexane oxidation [4]. These catalysts operate at 140°C under 0.5 MPa oxygen pressure in solvent-free conditions. The Mo5+ centers facilitate cyclohexyl hydroperoxide decomposition, which is essential for product formation and selectivity control [4].

Gold-Based Supported Catalysts: Au-based catalysts supported on mixed MgO-MgF2 systems enable base-free oxidation of 1,6-hexanediol to adipic acid [13]. Operating at 110°C under 15 bar air pressure, these systems achieve 43% selectivity to adipic acid while avoiding the neutralization step typically required in base-catalyzed processes [13].

Heteropolyacid Systems: Phosphomolybdic acid-based catalysts (HPA-2) combined with nickel(II) acetylacetonate demonstrate synergistic effects for oxidizing 6-oxohexanoic acid to adipic acid [14]. This system achieves 60% yield of adipic acid with 98% conversion in only 8 hours at 70°C. The nickel co-catalyst enhances both selectivity and reaction rate compared to the heteropolyacid alone [14].

Vanadium-Based Catalysts with Promoters: Vanadyl acetylacetonate combined with N-hydroxyphthalimide (NHPI) as a promoter enables enhanced cyclohexane oxidation [15]. This system demonstrates up to 30-fold enhancement in oxidation rates compared to unpromoted reactions. The NHPI promotes radical-mediated oxidation pathways that improve both conversion and selectivity [15].

Byproduct Analysis and Yield Optimization

Chemical synthesis routes to 6-oxohexanoic acid inevitably produce byproducts that can impact both yield and product purification requirements. Understanding byproduct formation pathways and implementing strategies for yield optimization are essential for process development and economic viability.

Primary Byproduct Formation Pathways: The oxidation of cyclohexane derivatives produces several categories of byproducts through competing reaction pathways [11] [5] [12]. Glutaric acid forms predominantly through C-C bond cleavage reactions that remove one carbon unit from 6-oxohexanoic acid via 5-oxopentanoic acid intermediates [5]. Succinic acid results from further oxidative degradation involving loss of two carbon units from the original cyclohexane framework [5] [12].

Mechanistic Understanding of Byproduct Formation: Research has demonstrated that adipic acid formation proceeds via 6-oxohexanoic acid as the primary intermediate [5]. However, competing oxidation reactions at the C(5)-H bonds of 6-oxohexanoic acid lead to formation of 5-oxopentanoic acid, which subsequently oxidizes to glutaric acid [11]. Additional degradation pathways involving decarboxylation, decarbonylation, and formic acid elimination contribute to formation of shorter-chain dicarboxylic acids [11].

Selectivity Control Strategies: Optimization of reaction conditions can significantly influence byproduct distribution and overall selectivity. Temperature control is particularly important, as elevated temperatures (above 80°C) tend to favor degradation reactions that produce shorter-chain acids [16] [5]. Pressure optimization also plays a role, with oxygen partial pressures between 1-15 bar providing optimal balance between conversion rate and selectivity [5] [13].

Catalyst-Specific Byproduct Profiles: Different catalytic systems exhibit characteristic byproduct distributions that reflect their mechanistic pathways [17] [14]. Dawson-type polyoxometalates produce complex mixtures including levulinic acid, 6-hydroxyhexanoic acid, and various dicarboxylic acids [17]. In contrast, optimized Mn/Co acetate systems achieve combined selectivity to carboxylic acids (adipic, glutaric, succinic) of 93% with adipic acid representing 77% of total products [5].

Yield Optimization Through Process Design: Achieving high yields requires integration of catalyst optimization with process design considerations. Controlled dosage of oxidizing agents helps minimize over-oxidation reactions that lead to degradation products [14]. Temperature profiling, where initial reactions occur at moderate temperatures followed by higher temperature finishing steps, can optimize the balance between reaction rate and selectivity [16].

Quantitative Byproduct Analysis: Advanced analytical techniques including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) enable detailed quantification of byproduct formation [17] [14]. Studies using HPA-2/Ni(acac)2 catalytic systems have demonstrated that byproduct formation can be reduced to less than 40% while maintaining high conversion rates through careful optimization of reaction parameters [14].

Comparative Evaluation of Enzymatic vs. Chemical Approaches

The selection between enzymatic and chemical synthesis approaches for 6-oxohexanoic acid production requires careful consideration of multiple factors including reaction conditions, selectivity, scalability, and economic considerations. Each approach offers distinct advantages and limitations that must be evaluated in the context of specific application requirements.

Reaction Condition Requirements: Enzymatic synthesis operates under remarkably mild conditions (30°C, pH 7.0, atmospheric pressure) compared to chemical methods that typically require elevated temperatures (70-140°C) and pressures (1-15 bar) [4] [5] [13]. The mild enzymatic conditions reduce energy requirements and equipment complexity while minimizing thermal degradation of products and substrates. However, the extended reaction time of 30 hours for enzymatic synthesis contrasts with chemical methods that achieve significant conversion within 8-24 hours [5].

Selectivity and Product Quality: Enzymatic synthesis demonstrates superior selectivity, achieving quantitative conversion (100% yield) of 6-aminohexanoic acid to 6-oxohexanoic acid with minimal byproduct formation . Chemical synthesis methods exhibit variable selectivity depending on the catalytic system employed, with the best systems achieving 77% selectivity to desired products while producing significant quantities of glutaric acid, succinic acid, and other byproducts [5]. The high selectivity of enzymatic methods simplifies downstream purification and reduces waste generation.

Substrate Specificity and Feedstock Requirements: Enzymatic approaches demonstrate exceptional substrate specificity, requiring 6-aminohexanoic acid as the starting material [7]. This specificity ensures predictable product formation but limits feedstock flexibility. Chemical methods can utilize various cyclohexane derivatives (cyclohexane, cyclohexanol, cyclohexanone) as starting materials, providing greater feedstock flexibility and potential cost advantages through use of readily available petrochemical intermediates [11] [5] [12].

Environmental Impact and Sustainability: Enzymatic synthesis aligns with green chemistry principles through use of mild reaction conditions, aqueous reaction media, and minimal waste generation . The process operates in simple buffer systems without organic solvents or harsh chemicals. Chemical synthesis methods typically require organic solvents (acetic acid, acetonitrile), elevated temperatures, and produce significant quantities of byproducts that require disposal or recycling [5] [13]. However, some chemical methods have been developed using base-free conditions and environmentally benign oxidants to reduce environmental impact [13].

Scalability and Industrial Implementation: Chemical synthesis methods offer advantages in terms of established industrial infrastructure and scalability. These processes can leverage existing petrochemical facilities and have demonstrated commercial viability for related products like adipic acid [5]. Enzymatic synthesis faces challenges related to enzyme production costs, stability under industrial conditions, and scale-up of biotechnological processes. However, advances in enzyme engineering and fermentation technology are addressing these limitations [9].

Economic Considerations: The economic comparison between enzymatic and chemical approaches depends on multiple factors including feedstock costs, energy requirements, capital equipment, and waste treatment. Chemical synthesis benefits from lower raw material costs due to use of commodity petrochemical feedstocks [5]. Enzymatic synthesis incurs higher costs for enzyme production and substrate preparation but offers savings in energy consumption, waste treatment, and product purification due to higher selectivity . Long-term economic viability of enzymatic methods may improve as biotechnology costs decrease and environmental regulations favor cleaner processes.

Physical Description

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant